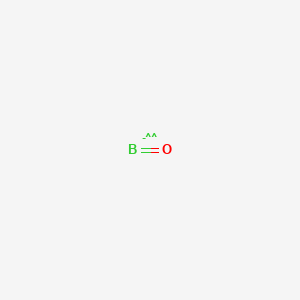
Oxidoborate(1-)
Description
Oxidoborate(1-), formally recognized by IUPAC as an oxygen-containing borate anion, comprises sp²-hybridized triangular {BO₃} or sp³-hybridized tetrahedral {BO₄} units . These units condense via corner-sharing oxygen atoms to form larger clusters or frameworks, often templated by metal cations or organic ligands . The structural diversity arises from variations in boron-oxygen connectivity, leading to distinct framework-building blocks (FBBs). For example, the pentaborate(1-) anion [B₅O₆(OH)₄]⁻ features a 5:(4Δ+T) FBB, where four triangular (Δ) and one tetrahedral (T) units share oxygen vertices . Oxidoborate(1-) complexes are synthesized under mild aqueous conditions, with applications spanning catalysis, photoluminescence, and ferroelectric materials .
Properties
Molecular Formula |
BO- |
|---|---|
Molecular Weight |
26.81 g/mol |
IUPAC Name |
oxoboranide |
InChI |
InChI=1S/BO/c1-2/q-1 |
InChI Key |
QDUNNVFNOBEOOX-UHFFFAOYSA-N |
SMILES |
[B-]=O |
Canonical SMILES |
[B-]=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Oxidoborate Compounds
Table 1: Key Structural Parameters of Oxidoborate Anions
- Pentaborate(1⁻) vs. Hexaborate(2⁻): Pentaborate(1⁻) forms 1D chains via {B₅O₈(OH)₂}³⁻ units coordinating to metals like Ga(III) or In(III), while hexaborate(2⁻) creates 3D frameworks through {B₆O₇(OH)₆}²⁻ ligands .
- Coordination Flexibility: Hexaborate(2⁻) exhibits fac-geometry coordination in Co(II) complexes (e.g., [Co{B₆O₇(OH)₆}₂]²⁻), whereas pentaborate(1⁻) adopts monodentate or bridging modes .
Thermal Stability and Decomposition Pathways
Table 2: Thermal Decomposition Stages of Selected Oxidoborates
- Comparative Analysis: Larger oxidoborate clusters (e.g., tetradecaborate(4⁻)) exhibit multi-stage decomposition due to interstitial H₂O loss and ligand oxidation, while smaller anions like pentaborate(1⁻) decompose in fewer steps .
Optical and Magnetic Properties
Table 3: Photoluminescence and Magnetic Data
- Luminescence Trends: d¹⁰ metal complexes (Cd²⁺, Zn²⁺) exhibit intense blue luminescence attributed to oxidoborate frameworks, while Ga³⁺/In³⁺ derivatives show temperature-dependent quenching .
- Ferroelectricity: Ni(II)-oxidoborates demonstrate spontaneous polarization (Pₛ ≈ 52 nCcm⁻²), surpassing organic ferroelectrics like β-quinol-methanol (Pₛ = 6 nCcm⁻²) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


